(2R)-2-(biphenyl-4-yloxy)propanoic acid, ethyl ester
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Overview
Description
®-2-(4-Biphenylyloxy)propionic acid ethyl ester is an organic compound with a complex structure that includes a biphenyl group attached to a propionic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Biphenylyloxy)propionic acid ethyl ester typically involves the esterification of ®-2-(4-Biphenylyloxy)propionic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Biphenylyloxy)propionic acid ethyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Biphenylyloxy)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: ®-2-(4-Biphenylyloxy)propionic acid.
Reduction: ®-2-(4-Biphenylyloxy)propanol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
®-2-(4-Biphenylyloxy)propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ®-2-(4-Biphenylyloxy)propionic acid ethyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Biphenylyloxy)propionic acid
- (S)-2-(4-Biphenylyloxy)propionic acid ethyl ester
- 2-(4-Biphenylyloxy)acetic acid ethyl ester
Uniqueness
®-2-(4-Biphenylyloxy)propionic acid ethyl ester is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the biphenyl group also imparts distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl (2R)-2-(4-phenylphenoxy)propanoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)13(2)20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/t13-/m1/s1 |
InChI Key |
JVGMRMRSDREMMP-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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